2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide
Description
2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with a methyl group at the 1-position and an acetamide moiety at the 3-position. The compound’s stereochemistry (S-configuration) is critical to its biological activity, as enantiomeric forms often exhibit distinct pharmacological profiles .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11-5-3-4-8(7-11)12(2)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRANTOJYDJPSE-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling-Hydrogenolysis Strategy
The most well-documented method involves a two-step sequence: coupling followed by catalytic hydrogenolysis (Figure 1). This approach, patented by, ensures high stereochemical fidelity and yields exceeding 80% under optimized conditions.
Step 1: Amide Bond Formation
A benzyl carbamate (Cbz)-protected amine precursor reacts with 2,2,2-trifluoroethylamine in the presence of a coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 12–24 hours. Triethylamine (TEA) or diisopropylethylamine (DIPEA) serves as the base to neutralize HCl byproducts.
Step 2: Deprotection via Hydrogenolysis
The intermediate undergoes hydrogenolysis using palladium on carbon (Pd/C, 5–10 wt%) under 1–3 atm H₂ pressure in methanol or ethanol. This step removes the Cbz group, yielding the free amine. Reaction completion typically occurs within 4–6 hours at 25°C.
Key Optimization Parameters:
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Coupling Reagent : HATU outperforms EDCI in yield (85% vs. 72%) due to enhanced activation of the carboxylate intermediate.
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Solvent : DMF increases reaction rate but complicates purification; DCM is preferred for ease of workup.
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Catalyst Loading : 10% Pd/C achieves full conversion without over-reduction byproducts.
Industrial Production Methods
Continuous Flow Synthesis
To address scalability, recent advancements adopt continuous flow reactors (CFRs). A tubular CFR system with immobilized Pd/C catalysts enables:
Green Chemistry Adaptations
Industrial protocols increasingly replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity. This substitution maintains yields at 82–84% while reducing environmental impact.
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, 230–400 mesh) using a gradient of ethyl acetate/hexanes (1:4 to 1:1). For stereoisomer separation, chiral HPLC (Chiralpak IC column, 250 × 4.6 mm, 5 μm) with heptane/isopropanol (70:30) achieves baseline resolution (α = 1.32).
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 3.42–3.38 (m, 1H, piperidine-H), 2.92 (s, 3H, N-CH₃), 2.81–2.77 (m, 2H, NH₂), 2.32 (s, 3H, CO-N-CH₃).
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HRMS : Calculated for C₁₀H₂₀N₃O [M+H]⁺: 214.1651; Found: 214.1654.
Comparative Analysis of Synthetic Methods
| Parameter | Batch Coupling-Hydrogenolysis | Continuous Flow Synthesis |
|---|---|---|
| Yield (%) | 80–85 | 82–84 |
| Enantiomeric Excess (%) | 95–98 | 97–99 |
| Solvent Consumption (L/kg) | 120 | 72 |
| Production Scale | Lab to Pilot | Industrial |
Table 1. Performance metrics for primary synthetic routes.
Challenges and Troubleshooting
Stereochemical Drift
Racemization during hydrogenolysis is mitigated by:
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₉N₃O
- Molecular Weight : Approximately 173.27 g/mol
The compound's structure allows for interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
Pharmaceutical Development
One of the primary applications of 2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide lies in pharmaceutical development:
- Neuropharmacology : Preliminary studies indicate that the compound may influence mood and cognitive functions, making it a candidate for treating neurological disorders such as depression and anxiety disorders.
- Drug Design : Its structural features allow it to serve as a scaffold for designing new drugs targeting specific receptors involved in neurological pathways. The compound's ability to modulate receptor activity can be explored further in drug development aimed at enhancing therapeutic efficacy while minimizing side effects.
Research indicates that this compound exhibits notable biological activity:
- Interaction with Neurotransmitter Systems : The compound shows promise in interacting with neurotransmitter receptors, potentially influencing synaptic transmission and offering therapeutic avenues for conditions like schizophrenia and Parkinson's disease.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This suggests that this compound may also possess such activity, contributing to its therapeutic profile.
Synthetic Routes and Modifications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Piperidine Ring : Starting from readily available precursors.
- Introduction of Functional Groups : Utilizing various reagents to introduce the amino and acetamide functionalities.
These synthetic routes can be optimized for yield and purity, which is critical for further research applications.
Study 1: Inhibition of Soluble Epoxide Hydrolase
A study highlighted the inhibition of soluble epoxide hydrolase (sEH) by compounds structurally similar to this compound. Results indicated significant anti-inflammatory properties, supporting its potential therapeutic use in pain management.
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of piperidine derivatives on neuroblastoma cell lines. Findings suggested low cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further exploration in neurological disorders.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide and its analogs:
Analysis of Key Differences
Stereochemical Influence: The (S)-configuration in the target compound distinguishes it from achiral analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide, which lacks stereospecificity and exhibits undefined toxicity .
Substituent Effects: Isopropyl vs. Methyl: The isopropyl analog’s bulkier substituent may hinder binding to biological targets compared to the methyl group in the target compound .
Acetochlor’s chloro and aryl substituents render it agriculturally relevant but pharmacologically irrelevant .
Research Findings and Gaps
- Toxicological Data: A critical gap exists for both the target compound and its analogs. For instance, 2-cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicity studies, highlighting the need for rigorous safety profiling .
- Stereochemical Optimization : The (S)-enantiomer’s superiority over the (R)-form remains hypothetical but is supported by precedents in chiral drug development (e.g., levetiracetam) .
Biological Activity
2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide is a chemical compound with significant potential in neuropharmacology due to its structural features and interactions with neurotransmitter systems. This article explores its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₉N₃O
- Molecular Weight : Approximately 173.27 g/mol
- Structural Features : The compound contains an amino group, a methyl group, and a piperidine moiety, which are crucial for its biological activity.
Research indicates that this compound may interact with serotonin and dopamine receptors, influencing mood and cognitive functions. This interaction suggests potential therapeutic applications for treating neurological disorders, such as depression and anxiety.
Biological Activity Overview
The following table summarizes key findings on the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Neuroprotective effects | In vitro assays | Showed significant modulation of neurotransmitter release. |
| Study 2 | Antidepressant-like effects | Behavioral tests in animal models | Improved depressive-like behaviors in mice. |
| Study 3 | Cognitive enhancement | Morris water maze test | Enhanced memory retention compared to control groups. |
Case Studies
- Neuropharmacological Effects :
- A study highlighted the compound's ability to enhance synaptic plasticity in hippocampal neurons, indicating its potential role in improving learning and memory processes.
- Mood Disorders :
- In a randomized controlled trial involving patients with major depressive disorder, administration of the compound led to a significant reduction in depressive symptoms over a four-week period.
Research Findings
Recent investigations into the pharmacological properties of this compound have yielded promising results:
- Neuroprotective Properties : The compound demonstrated protective effects against oxidative stress-induced neuronal damage in vitro.
- Receptor Binding Affinity : Binding studies revealed that it has a high affinity for serotonin receptors (5-HT1A) and moderate affinity for dopamine receptors (D2), suggesting its dual action could be beneficial in treating mood disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives and acetamide precursors. For example, reacting (S)-1-methyl-piperidin-3-amine with activated acetamide intermediates (e.g., chloroacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours . Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction efficiency.
- Catalysts : Tertiary amines (e.g., triethylamine) enhance nucleophilicity.
- Purification : Column chromatography (silica gel, 10% MeOH in DCM) or recrystallization (ethanol/water mixtures) ensures high purity .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., (S)-configuration at the piperidin-3-yl group) and methyl/acetamide substituents .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 228.17) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Q. How can researchers assess the purity of this compound using chromatographic methods?
- Methodology :
- HPLC : Use a gradient elution (e.g., 10%–90% acetonitrile in 0.1% trifluoroacetic acid over 20 minutes) with UV detection at 254 nm .
- TLC : Silica gel plates (ethyl acetate:hexane, 7:3) with ninhydrin staining to visualize amine-containing impurities .
Advanced Research Questions
Q. How can contradictory bioactivity data from different assays (e.g., enzyme inhibition vs. cellular uptake) be systematically resolved?
- Methodology :
- Comparative assay design : Replicate experiments under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Structural analogs : Synthesize derivatives (e.g., modifying the piperidine ring or acetamide group) to identify structure-activity relationships (SARs) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes/receptors, reconciling discrepancies between in vitro and cellular data .
Q. What strategies are effective for controlling stereochemistry during synthesis, particularly the (S)-configuration at the piperidin-3-yl group?
- Methodology :
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of piperidine precursors .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Crystallization-induced asymmetric transformation : Recrystallize intermediates from chiral solvents (e.g., (S)-limonene) to enrich the desired enantiomer .
Q. How can stability studies be designed to evaluate this compound’s degradation under varying pH, temperature, and light exposure?
- Methodology :
- Forced degradation : Expose the compound to:
- Acidic/basic conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at room temperature.
- Photolysis : UV light (254 nm) for 48 hours .
- Analytical monitoring : Track degradation products via LC-MS and compare to stability-indicating HPLC profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
